![molecular formula C5H5NO2S B102844 N-hydroxythiophene-2-carboxamide CAS No. 17698-15-6](/img/structure/B102844.png)
N-hydroxythiophene-2-carboxamide
Overview
Description
N-hydroxythiophene-2-carboxamide: is a heterocyclic compound featuring a thiophene ring substituted with a carboxamide group and a hydroxyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photoinduced One-Pot Synthesis: Another method involves the photoinduced one-pot synthesis of hydroxamic acids from aldehydes through in-situ generated silver nanoclusters.
Industrial Production Methods: Industrial production methods for N-hydroxythiophene-2-carboxamide are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-hydroxythiophene-2-carboxamide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as thiophene-2-carboxamide.
Substitution: Substituted thiophene derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Antioxidant Activity
N-hydroxythiophene-2-carboxamide derivatives exhibit significant antioxidant properties. They have been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in biological systems. This characteristic positions them as potential candidates for developing antioxidant therapies.
Antibacterial Activity
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial enzymes and disrupting cell wall synthesis, making it a promising candidate for new antibacterial agents.
Histone Deacetylase (HDAC) Inhibition
Recent research highlights the potential of this compound as an HDAC inhibitor. HDACs play crucial roles in epigenetic regulation and are implicated in various cancers. Compounds that inhibit HDAC activity can lead to altered gene expression profiles, thereby offering therapeutic avenues for cancer treatment .
Case Studies
- Antitumor Activity : In preclinical studies, derivatives of this compound have shown promise in inhibiting tumor growth by modulating HDAC activity. These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
- Autoimmune Diseases : The compound's ability to modulate immune responses via HDAC inhibition presents opportunities for treating autoimmune conditions, though further research is necessary to validate these effects in clinical settings .
Industrial Applications
This compound is also being explored for its industrial applications, particularly in the development of new materials and chemicals through its reactivity in organic synthesis. Its derivatives can serve as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt bacterial cell wall synthesis. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
3-Amino Thiophene-2-Carboxamide: Exhibits higher antibacterial activity compared to N-hydroxythiophene-2-carboxamide.
3-Hydroxy Thiophene-2-Carboxamide: Shows moderate antioxidant activity.
3-Methyl Thiophene-2-Carboxamide: Displays lower antioxidant activity compared to this compound.
Uniqueness: this compound is unique due to its balanced antioxidant and antibacterial properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Biological Activity
N-hydroxythiophene-2-carboxamide is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications through various studies and data.
Chemical Structure and Properties
This compound features a thiophene ring with a hydroxyl group and a carboxamide functional group. Its structural formula can be represented as follows:
This unique structure contributes to its biological properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Key mechanisms include:
- Histone Deacetylase Inhibition : Recent studies have shown that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered transcriptional activity and potentially inducing apoptosis in cancer cells .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .
Biological Activity Data
Table 1: Biological Activity Summary of this compound
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Anticancer Activity | IC50 against MCF-7 | 20 nM | |
HDAC Inhibition | Enzymatic Assay | Selective inhibition | |
Antioxidant Activity | DPPH Assay | Significant reduction |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of various thiophene derivatives, this compound was found to exhibit potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 20 nM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival, possibly through apoptosis induction or cell cycle arrest .
Case Study 2: HDAC Inhibition
Another investigation focused on the inhibition of HDAC8 by this compound analogs. The results indicated that these compounds effectively inhibited the enzyme's activity, which is essential for controlling gene expression related to cancer progression. The structure-activity relationship (SAR) studies highlighted specific modifications that enhanced inhibitory potency .
Research Findings
Research has consistently shown that this compound and its derivatives hold promise as therapeutic agents. The following findings summarize key insights:
- Selectivity : Compounds derived from this compound exhibited selective activity against certain cancer cell lines while showing reduced toxicity towards normal cells .
- Combination Therapies : The antioxidant properties of this compound suggest potential use in combination therapies, where it could mitigate oxidative stress induced by other chemotherapeutic agents .
Properties
IUPAC Name |
N-hydroxythiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXTZGRPNUMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286296 | |
Record name | 2-Thiophenecarbohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17698-15-6 | |
Record name | 2-Thiophenehydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17698-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarbohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017698156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarbohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophenecarbohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxythiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-hydroxythiophene-2-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM497MU7RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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